2-(piperazin-1-yl)-1,3,5-triazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperazin-1-yl)-1,3,5-triazine dihydrochloride is a heterocyclic compound that features a piperazine ring attached to a triazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperazin-1-yl)-1,3,5-triazine dihydrochloride typically involves the reaction of 1,3,5-triazine derivatives with piperazine. One common method is the nucleophilic substitution reaction where a halogenated triazine reacts with piperazine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)-1,3,5-triazine dihydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazines.
Oxidation and Reduction: The piperazine ring can be oxidized or reduced under appropriate conditions, altering the electronic properties of the compound.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted triazines, while oxidation and reduction can modify the piperazine ring to produce different derivatives.
Scientific Research Applications
2-(Piperazin-1-yl)-1,3,5-triazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(piperazin-1-yl)-1,3,5-triazine dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity. The triazine core can interact with enzymes and receptors, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine Derivatives: Compounds like melamine and cyanuric acid share the triazine core but differ in their substituents and biological activities.
Piperazine Derivatives: Compounds such as piperazine citrate and piperazine phosphate have similar structural features but are used for different therapeutic purposes.
Uniqueness
2-(Piperazin-1-yl)-1,3,5-triazine dihydrochloride is unique due to its combination of the piperazine ring and triazine core, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in medicinal chemistry and drug development.
Properties
CAS No. |
2445784-52-9 |
---|---|
Molecular Formula |
C7H13Cl2N5 |
Molecular Weight |
238.12 g/mol |
IUPAC Name |
2-piperazin-1-yl-1,3,5-triazine;dihydrochloride |
InChI |
InChI=1S/C7H11N5.2ClH/c1-3-12(4-2-8-1)7-10-5-9-6-11-7;;/h5-6,8H,1-4H2;2*1H |
InChI Key |
XABDCMHYYDECTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC=N2.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.